molecular formula C7H10N2OS B12127528 2-amino-N-(thiophen-2-ylmethyl)acetamide

2-amino-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B12127528
M. Wt: 170.23 g/mol
InChI Key: OZEDJJMZJJFVOM-UHFFFAOYSA-N
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Description

2-amino-N-(thiophen-2-ylmethyl)acetamide is an organic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of thiophene-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-amino-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(thiophen-3-ylmethyl)acetamide
  • 2-amino-N-(furan-2-ylmethyl)acetamide
  • 2-amino-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-amino-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those containing furan or pyridine rings, which have different electronic characteristics and reactivity profiles.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-amino-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C7H10N2OS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10)

InChI Key

OZEDJJMZJJFVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)CN

Origin of Product

United States

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